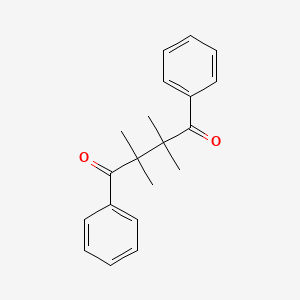
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two phenyl rings and four methyl groups attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione typically involves the reaction of acetophenone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired diketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield the corresponding diol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Applications De Recherche Scientifique
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying diketone reactivity.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has a similar tetramethyl structure but differs in the position and type of functional groups.
2,2,3,3-Tetramethylbutane: While it shares the tetramethyl structure, it lacks the phenyl rings and diketone functional groups.
Uniqueness
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is unique due to its combination of phenyl rings and diketone functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
34733-56-7 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C20H22O2/c1-19(2,17(21)15-11-7-5-8-12-15)20(3,4)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
SQLUYFRLFAUJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


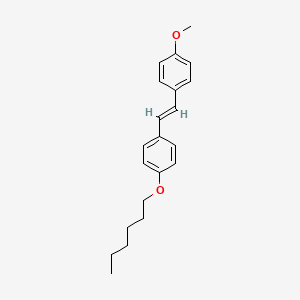

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
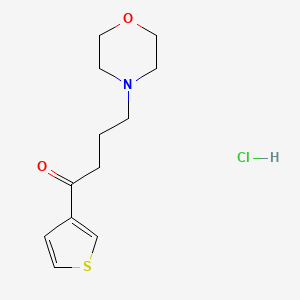

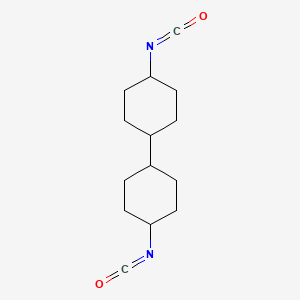
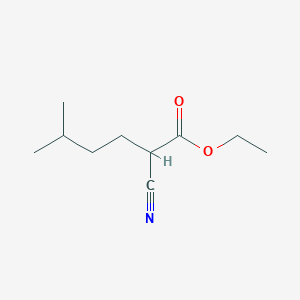
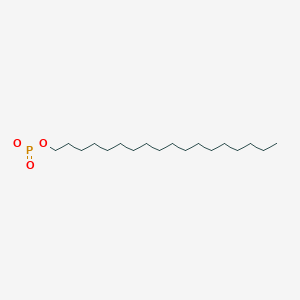
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)


